molecular formula C13H17NO3 B12942257 (S)-1-(5,6-Dimethoxy-1H-indol-1-yl)propan-2-ol

(S)-1-(5,6-Dimethoxy-1H-indol-1-yl)propan-2-ol

Cat. No.: B12942257
M. Wt: 235.28 g/mol
InChI Key: AHSRINFPGNHNIN-VIFPVBQESA-N
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Description

(S)-1-(5,6-Dimethoxy-1H-indol-1-yl)propan-2-ol is a chiral compound belonging to the class of indole derivatives. Indole derivatives are known for their wide range of biological activities and are often used in medicinal chemistry for drug development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-1-(5,6-Dimethoxy-1H-indol-1-yl)propan-2-ol typically involves the following steps:

    Starting Material: The synthesis begins with the preparation of the indole core, which can be derived from various starting materials such as aniline or indole itself.

    Functionalization: The indole core is then functionalized at the 5 and 6 positions with methoxy groups using electrophilic aromatic substitution reactions.

    Chiral Center Introduction: The chiral center at the propanol side chain is introduced using asymmetric synthesis techniques, such as chiral catalysts or chiral auxiliaries.

    Final Coupling: The final step involves coupling the functionalized indole with the chiral propanol side chain under suitable reaction conditions, such as using a base and a coupling reagent.

Industrial Production Methods

Industrial production methods for this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors, high-throughput screening for catalysts, and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

(S)-1-(5,6-Dimethoxy-1H-indol-1-yl)propan-2-ol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone.

    Reduction: The compound can be reduced to remove the hydroxyl group or to reduce the indole ring.

    Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include PCC (Pyridinium chlorochromate) or DMP (Dess-Martin periodinane).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

    Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

Major Products

    Oxidation: The major product would be the corresponding ketone.

    Reduction: The major product could be the fully reduced indole or the deoxygenated compound.

    Substitution: The major products would be the substituted indole derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly for targeting specific biological pathways.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (S)-1-(5,6-Dimethoxy-1H-indol-1-yl)propan-2-ol would depend on its specific biological target. Generally, indole derivatives can interact with various enzymes, receptors, or other proteins, modulating their activity. The methoxy groups and the chiral center may play a role in enhancing the compound’s binding affinity and selectivity.

Comparison with Similar Compounds

Similar Compounds

    (S)-1-(5-Methoxy-1H-indol-1-yl)propan-2-ol: Lacks one methoxy group compared to the target compound.

    (S)-1-(6-Methoxy-1H-indol-1-yl)propan-2-ol: Lacks one methoxy group compared to the target compound.

    (S)-1-(5,6-Dimethoxy-1H-indol-1-yl)ethanol: Has an ethanol side chain instead of propanol.

Uniqueness

(S)-1-(5,6-Dimethoxy-1H-indol-1-yl)propan-2-ol is unique due to the presence of two methoxy groups at the 5 and 6 positions of the indole ring and the chiral propanol side chain. These structural features may contribute to its specific biological activities and chemical reactivity.

Properties

Molecular Formula

C13H17NO3

Molecular Weight

235.28 g/mol

IUPAC Name

(2S)-1-(5,6-dimethoxyindol-1-yl)propan-2-ol

InChI

InChI=1S/C13H17NO3/c1-9(15)8-14-5-4-10-6-12(16-2)13(17-3)7-11(10)14/h4-7,9,15H,8H2,1-3H3/t9-/m0/s1

InChI Key

AHSRINFPGNHNIN-VIFPVBQESA-N

Isomeric SMILES

C[C@@H](CN1C=CC2=CC(=C(C=C21)OC)OC)O

Canonical SMILES

CC(CN1C=CC2=CC(=C(C=C21)OC)OC)O

Origin of Product

United States

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